4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Overview
Description
4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a chemical compound . It is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, often involves eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions . A specific synthesis route for a similar compound involved the use of N2H4·H2O and i-PrOH .Scientific Research Applications
Anticancer Activity
4-(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid and its derivatives have been explored for their potential in inhibiting cancer cell growth. A study by (Jing et al., 2012) synthesized various derivatives and evaluated their antitumor activity against several cancer cells, finding that specific derivatives displayed significant antitumor activity. This research suggests potential applications in developing lung cancer inhibitory agents.
Structural Analysis and Molecular Interactions
The molecular structure and hydrogen bonding of derivatives of this compound have been the focus of several studies. (Portilla et al., 2007) examined the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates. Their findings contribute to understanding the compound's behavior and interactions at the molecular level.
Antimicrobial Activity
Pyrazole derivatives, including those related to this compound, have been investigated for their antimicrobial properties. (Shubhangi et al., 2019) conducted in silico studies on new pyrazole-based drug molecules, including their antimicrobial activities against standard bacterial and fungal strains. This suggests a possible application in the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Potential
The anti-inflammatory and analgesic properties of thiadiazole pyrazolene anthranilic acid derivatives, related to this compound, have been studied. (Kumar, 2022) synthesized new derivatives and evaluated their activities, finding significant anti-inflammatory and analgesic effects. This indicates potential use in pain management and inflammation control.
Mechanism of Action
- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with diverse activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Biochemical Pathways
If you have any additional questions or need further clarification, feel free to ask! 😊 .
Properties
IUPAC Name |
4-(5-methyl-3,4-dihydropyrazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-6-7-13(12-8)10-4-2-9(3-5-10)11(14)15/h2-5H,6-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSOPPVIOVDORC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(CC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-74-4 | |
Record name | 4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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